molecular formula C10H14ClN3 B1642437 2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine

2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B1642437
M. Wt: 211.69 g/mol
InChI Key: OUSLKOVFFKQOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C10H14ClN3/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3

InChI Key

OUSLKOVFFKQOQS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)Cl)N2CCCCC2

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in tetrahydrofurane (30 mL) was added under stirring N,N-diisopropyl ethyl amine (853 mg, 6.6 mmol) and piperidine (613 mg, 6.6 mmol) and the reaction was stirred over night at 20° C. The solvent was evaporated under reduced pressure and the residue was taken up in water and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure to dryness. The residue was purified by column chromatography on silica gel using heptane/ethyl acetate (9:1 to 7:3 v/v) as eluent to yield the title compound (678 mg, 53%) as light yellow crystals. MS ISP (m/e): 212.1/214.3 (100/40) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=6.70 (s, 1H), 3.58 (m, 4H), 2.22 (s, 3H), 1.61 (m, 2H), 1.51 (m, 4H).
Quantity
998 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step Two
Yield
53%

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